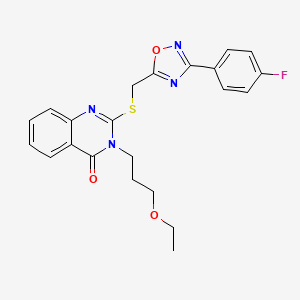

3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core, an oxadiazole ring, and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under high-temperature conditions.

Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the quinazolinone intermediate with a suitable hydrazide and an oxidizing agent such as phosphorus oxychloride.

Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic substitution reaction using a fluorobenzene derivative.

Addition of the Ethoxypropyl Group: The final step involves the alkylation of the intermediate compound with 3-ethoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Core Quinazolinone Formation

-

Method : The quinazolinone core is often synthesized via condensation reactions involving amino acids or amides with carbonyl-containing precursors .

-

Reagents : Example reagents include dimethyl sulfoxide (DMSO), carbon disulfide, and dimethyl sulfate (DMS) .

-

Mechanism : Formation of the quinazolinone ring involves cyclization reactions, often facilitated by dehydroaromatization steps .

Functional Group Reactivity

The compound’s structural features enable diverse chemical interactions:

Ethoxypropyl Chain

-

Hydrolysis : The ethoxy group (-OCH₂CH₂CH₃) can undergo acid- or base-catalyzed hydrolysis to form hydroxypropyl derivatives.

-

Alkylation : The terminal oxygen may participate in nucleophilic alkylation reactions.

Thio Group

-

Oxidation : The thio group (-S-) can be oxidized to sulfoxide or sulfone derivatives under peracid conditions.

-

Nucleophilic Substitution : Susceptible to displacement by strong nucleophiles (e.g., amines, alcohols).

Oxadiazole Ring

-

Ring-Opening : The 1,2,4-oxadiazole ring may undergo hydrolysis under basic conditions to form amide or carbonyl derivatives.

-

Electrophilic Substitution : Fluorine substitution on the phenyl ring could influence reactivity in electrophilic aromatic substitution.

| Functional Group | Reaction Type | Products |

|---|---|---|

| Ethoxypropyl | Hydrolysis | Hydroxypropyl derivative |

| Thio (-S-) | Oxidation | Sulfoxide/sulfone |

| Oxadiazole | Ring-opening | Amide/carbonyl derivatives |

Purification and Characterization

Purification methods and analytical techniques are critical for ensuring compound purity and structural confirmation:

Purification

-

Recrystallization : Ethanol or ethanol-chloroform mixtures are commonly used .

-

Column Chromatography : Silica gel columns with appropriate eluents (e.g., dichloromethane/ethyl acetate).

Spectroscopic Analysis

-

NMR : Used to confirm aromatic protons, ethoxypropyl chain, and thio group integration .

-

Mass Spectrometry : Validates molecular weight (e.g., 422.5 g/mol).

Key Spectroscopic Data

| Technique | Observed Peaks | Functional Group |

|---|---|---|

| IR (cm⁻¹) | 1682 (C=O) | Quinazolinone carbonyl |

| 1250 (C=S) | Thio group | |

| ¹H-NMR (δ ppm) | 2.1 (s, SCH₃) | Methylsulfanyl |

Antimicrobial Activity

-

Mechanism : Likely involves interference with bacterial enzymes or DNA gyrase .

-

Structure-Activity Relationship : Substituents like thio groups and oxadiazoles may enhance lipophilicity and target binding .

Anticancer Potential

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of the compound is C21H22FN3O3S, and it has a molecular weight of approximately 415.5 g/mol. The structure features a quinazoline core, which is known for its biological activity, modified with an ethoxypropyl group and a thioether linkage to an oxadiazole moiety. These modifications are crucial for enhancing the compound's pharmacological properties.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of quinazoline can possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances this activity by interfering with microbial metabolic processes .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of similar compounds in animal models. These compounds were found to reduce markers of inflammation such as cytokines and prostaglandins, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. |

| Study B | Assess antimicrobial efficacy | Showed inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |

| Study C | Investigate anti-inflammatory properties | Resulted in decreased levels of TNF-alpha and IL-6 in treated mice compared to controls. |

Wirkmechanismus

The mechanism of action of 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the context of neurological applications, it may modulate neurotransmitter receptors, altering signal transduction pathways and affecting neuronal activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3-ethoxypropyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

3-(3-ethoxypropyl)-2-(((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Biologische Aktivität

The compound 3-(3-ethoxypropyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative of quinazolinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antiproliferative effects against cancer cells, antimicrobial properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

| Property | Details |

|---|---|

| Molecular Formula | C24H26FN5O3 |

| Molecular Weight | 451.5 g/mol |

| CAS Number | 664970-46-1 |

This compound features a quinazolinone core, which is known for its broad spectrum of biological activities, including anticancer and antimicrobial properties.

Antiproliferative Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted that certain quinazolinone derivatives showed potent growth inhibition in non-small cell lung cancer (NSCLC) cell lines through mechanisms involving the inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) .

Case Study: Antiproliferative Effects

In a specific case study involving a series of quinazolinone derivatives, compounds were tested for their cytotoxic effects using the sulforhodamine B (SRB) assay. The results indicated that some derivatives exhibited IC50 values in the low micromolar range against NSCLC cells. This suggests that modifications to the quinazolinone structure can enhance its anticancer efficacy.

Antimicrobial Activity

Quinazolinones have also been explored for their antimicrobial properties. A variety of synthesized derivatives have shown activity against both gram-positive and gram-negative bacteria as well as fungi. For example, compounds with specific substituents on the phenyl ring demonstrated enhanced antibacterial activity .

Antimicrobial Evaluation

The antimicrobial activity of this compound was evaluated using standard microbiological techniques. The minimum inhibitory concentrations (MICs) were determined against various bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

These results indicate that the compound has promising potential as an antimicrobial agent.

The mechanisms underlying the biological activities of quinazolinone derivatives are multifaceted. In the context of anticancer activity, it is believed that these compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways. For example, inhibition of histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K) pathways has been observed with certain quinazolinone derivatives .

Eigenschaften

IUPAC Name |

3-(3-ethoxypropyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARWWGDPKYFCOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.